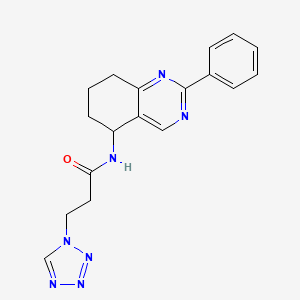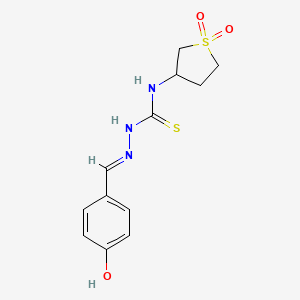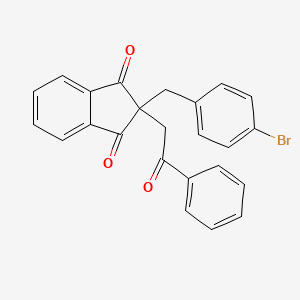
N-benzyl-5-(4-hydroxyphenyl)-3-isoxazolecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzyl-5-(4-hydroxyphenyl)-3-isoxazolecarboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly known as BHIC and has been extensively studied for its various properties, including its synthesis, mechanism of action, and biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of BHIC is not fully understood. However, studies have shown that it exhibits its antimicrobial and antifungal properties by inhibiting the growth of microorganisms. BHIC has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
BHIC has been shown to have various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in cells. BHIC has also been shown to inhibit the growth of cancer cells and reduce the viability of microorganisms.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of BHIC is its broad-spectrum antimicrobial and antifungal activity. BHIC has also been shown to have low toxicity, making it a potential candidate for drug development. However, one of the limitations of BHIC is its poor solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the study of BHIC. One potential direction is the development of BHIC-based drugs for the treatment of cancer and microbial infections. Another direction is the study of BHIC's mechanism of action and its potential use as an anti-inflammatory and antioxidant agent. Further research is also needed to improve the solubility of BHIC and its bioavailability in vivo.
Conclusion:
In conclusion, N-benzyl-5-(4-hydroxyphenyl)-3-isoxazolecarboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BHIC has been extensively studied for its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. BHIC has shown promising results in various studies, and further research is needed to fully understand its potential applications.
Méthodes De Synthèse
The synthesis of BHIC involves the reaction of 4-hydroxybenzaldehyde with benzylamine and isoxazole-5-carboxylic acid in the presence of a catalyst. The reaction proceeds under mild conditions and produces a white crystalline compound with high yield. The purity of the compound can be improved by recrystallization.
Applications De Recherche Scientifique
BHIC has been extensively studied for its potential applications in various fields. It has been shown to have antimicrobial, antifungal, and anticancer properties. BHIC has also been studied for its potential use as an antioxidant and anti-inflammatory agent.
Propriétés
IUPAC Name |
N-benzyl-5-(4-hydroxyphenyl)-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3/c20-14-8-6-13(7-9-14)16-10-15(19-22-16)17(21)18-11-12-4-2-1-3-5-12/h1-10,20H,11H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXALKFHWIMQYHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=NOC(=C2)C3=CC=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-hydroxy-2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-3-phenyl-4(3H)-pyrimidinone](/img/structure/B6111249.png)

![2-[4-[4-ethoxy-3-(hydroxymethyl)benzyl]-1-(4-methoxy-2,3-dimethylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6111253.png)
![N-[(1-cyclopentyl-3-piperidinyl)methyl]-1-methyl-6-oxo-N-[2-(1-piperidinyl)ethyl]-1,4,5,6-tetrahydro-3-pyridazinecarboxamide](/img/structure/B6111273.png)
![(2,6-dimethoxybenzyl)({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)methylamine](/img/structure/B6111277.png)

![(3-methoxyphenyl)[1'-(2-phenylethyl)-1,4'-bipiperidin-3-yl]methanone](/img/structure/B6111290.png)
![3-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]propyl (4-oxo-3(4H)-quinazolinyl)acetate](/img/structure/B6111292.png)
![6-({[2,5-diethoxy-4-(4-morpholinyl)phenyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B6111300.png)

![3-methyl-5-[3-(1H-1,2,4-triazol-1-yl)-1-adamantyl]-1,2,4-oxadiazole](/img/structure/B6111331.png)
![N-({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetamide](/img/structure/B6111336.png)
![2-{benzyl[(4-methoxyphenyl)sulfonyl]amino}-N-(2,5-dimethoxyphenyl)benzamide](/img/structure/B6111341.png)